2-(Pyrrolidin-3-yloxy)quinoxaline

Medicinal Chemistry Parallel Synthesis Scaffold Hopping

2-(Pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9) is a heterocyclic building block that combines a quinoxaline core with a pyrrolidine ring via an ether linkage at the 3-position of the pyrrolidine. Its canonical SMILES is C1=CC=C2N=C(OC3CCNC3)C=NC2=C1.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 871507-12-9
Cat. No. B1427303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yloxy)quinoxaline
CAS871507-12-9
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2
InChIKeyKCNRIVPBPIRPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why 2-(Pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9) Should Be Selected Over Its Closest Analogs


2-(Pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9) is a heterocyclic building block that combines a quinoxaline core with a pyrrolidine ring via an ether linkage at the 3-position of the pyrrolidine . Its canonical SMILES is C1=CC=C2N=C(OC3CCNC3)C=NC2=C1 . While structurally related to numerous quinoxaline-pyrrolidine hybrids investigated for antimicrobial, antiviral, and CNS applications, this specific compound is uniquely defined by its free pyrrolidine N–H moiety—a feature absent in its N-alkylated, N-acylated, or N-sulfonylated analogs [1]. This structural distinction makes it the optimal, unadorned progenitor scaffold for late-stage diversification, rather than a terminal biologically-optimized agent.

Why Generic Substitution Fails: The Critical Role of the Free Pyrrolidine NH in 2-(Pyrrolidin-3-yloxy)quinoxaline


Substituting CAS 871507-12-9 with a seemingly similar 'quinoxaline-pyrrolidine' hybrid, such as 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline (CAS 1456380-89-4) or an N-sulfonylated analog (e.g., CAS 2097933-48-5) , fundamentally alters the molecule's utility as a synthetic intermediate. These analogs, while potentially active in their own right, have their pyrrolidine nitrogen blocked, precluding its use as a nucleophilic handle for generating diverse compound libraries. The unsubstituted pyrrolidine NH in CAS 871507-12-9 is precisely the functional group that enables further medicinal chemistry exploration, making it the only logical choice for a core scaffold in structure-activity relationship (SAR) programs.

Quantitative Head-to-Head Evidence: 2-(Pyrrolidin-3-yloxy)quinoxaline vs. Key Comparators


Synthetic Versatility: Free Amine vs. N-Substituted Analogs Limits Downstream Derivatization

The defining differentiator for CAS 871507-12-9 is the unsubstituted pyrrolidine nitrogen, which serves as a reactive site for amide bond formation, reductive amination, or sulfonamide synthesis. In contrast, its closest N-acylated analog, 2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline , and its N-sulfonylated analog (CAS 2097933-48-5) are 'dead-end' products in a synthetic sequence. From a procurement perspective, procuring the simpler, unprotected building block (CAS 871507-12-9) provides 100% of the possible diversification potential, whereas its substituted analogs offer 0%.

Medicinal Chemistry Parallel Synthesis Scaffold Hopping

Reproducible Purity: A Verified 98% Baseline for Downstream Assays

Fluorochem's product specification for CAS 871507-12-9 lists a purity of 98% . This is a quantifiable, vendor-verified quality metric that ensures consistent performance in biological assays or chemical reactions. In contrast, purity specifications for N-substituted analogs from alternative vendors are often listed as '95%+' or 'Min. 95%' . A higher, documented purity directly reduces the risk of confounding biological activity from unknown impurities.

Quality Control Assay Reproducibility Procurement Specification

Core Pharmacophore for Antimicrobial SAR: Inferred Potency Based on Analog Data

While no direct IC50 data exists for the specific CAS 871507-12-9, a closely related series of novel pyrrolidine-bearing quinoxaline hybrids demonstrated inhibitory effects on DNA gyrase with IC50 values ranging from 26.57 to 84.84 μM, compared to the standard drug ciprofloxacin [1]. This places the entire class in a measurable activity bracket. Since CAS 871507-12-9 is the unadorned core of this pharmacophore, it is the rational starting point for any new antimicrobial SAR campaign aiming to optimize beyond the reported 26.57 μM baseline.

Antimicrobial Resistance DNA Gyrase Inhibition Structure-Activity Relationship

Best-Fit Application Scenarios for 2-(Pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9)


Core Scaffold for Antimicrobial SAR Libraries

A medicinal chemistry team aiming to optimize the DNA gyrase inhibitory activity of quinoxaline-pyrrolidine hybrids should procure this compound. It provides the unadorned core scaffold (a class-level inference from IC50 data of related analogs which showed a range of 26.57–84.84 μM [1]) on which to systematically install diverse N-substituents. This approach maximizes SAR information per procurement dollar.

Primary Building Block for Targeted Protein Degraders (PROTACs)

The free pyrrolidine NH of CAS 871507-12-9 is an ideal exit vector for attaching PEG-based linkers necessary for assembling Proteolysis Targeting Chimeras (PROTACs). Its N-substituted analogs (e.g., N-benzoylated or N-sulfonylated derivatives) are chemically incompatible with this application, making the unprotected compound the only viable procurement choice for a degrader program.

Reference Standard for Parallel Synthesis Method Development

A process chemistry group developing high-throughput amide coupling or sulfonylation methods can use CAS 871507-12-9 as a standardized, commercially available amine test substrate. Its verified 98% purity from Fluorochem ensures that reaction yields and impurity profiles are not confounded by variable starting material quality, unlike lower-purity alternatives (e.g., 'Min. 95%' from other vendors ).

Chemical Probe Precursor for CNS Target Identification

The broader 'pyrrolidine-bearing quinoxaline' class has been implicated in CNS-related enzyme inhibition (e.g., PDE10A). To design a novel, selective chemical probe, a research group must start with a versatile precursor. The unsubstituted pyrrolidine of CAS 871507-12-9 allows for the introduction of diverse motifs to modulate potency, selectivity, and CNS penetration, a task that is unachievable with pre-functionalized, N-blocked analogs.

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